1-(tert-Butylamino)-4-phenyl-2-butanol hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(tert-Butylamino)-4-phenyl-2-butanol hydrochloride is an organic compound that belongs to the class of beta-adrenergic agonists This compound is characterized by the presence of a tert-butylamino group, a phenyl group, and a butanol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(tert-Butylamino)-4-phenyl-2-butanol hydrochloride typically involves the reaction of tert-butylamine with a suitable precursor, such as a phenyl-substituted butanone. The reaction is carried out under controlled conditions, often in the presence of a catalyst or under reflux. The resulting product is then purified and converted to its hydrochloride salt form by treatment with hydrochloric acid .
Industrial Production Methods
Industrial production of this compound may involve more efficient and scalable methods, such as continuous flow microreactor systems. These systems allow for precise control over reaction conditions, leading to higher yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
1-(tert-Butylamino)-4-phenyl-2-butanol hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the tert-butylamino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines .
Scientific Research Applications
1-(tert-Butylamino)-4-phenyl-2-butanol hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential effects on biological systems, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of respiratory diseases and cardiovascular conditions.
Industry: The compound is used in the development of pharmaceuticals and other chemical products.
Mechanism of Action
The mechanism of action of 1-(tert-Butylamino)-4-phenyl-2-butanol hydrochloride involves its interaction with beta-adrenergic receptors. Upon binding to these receptors, the compound activates intracellular signaling pathways, leading to various physiological effects. The activation of beta-adrenergic receptors results in the stimulation of adenylate cyclase, which increases the levels of cyclic AMP (cAMP) within cells. This, in turn, leads to the relaxation of smooth muscle tissues, particularly in the respiratory and cardiovascular systems .
Comparison with Similar Compounds
Similar Compounds
2-(tert-Butylamino)-3’,4’-dichloropropiophenone Hydrochloride: This compound shares structural similarities with 1-(tert-Butylamino)-4-phenyl-2-butanol hydrochloride but has different substituents on the phenyl ring.
Bambuterol: A long-acting beta-adrenergic agonist used in the treatment of asthma, which also contains a tert-butylamino group.
Uniqueness
This compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
CAS No. |
22820-58-2 |
---|---|
Molecular Formula |
C14H24ClNO |
Molecular Weight |
257.80 g/mol |
IUPAC Name |
tert-butyl-(2-hydroxy-4-phenylbutyl)azanium;chloride |
InChI |
InChI=1S/C14H23NO.ClH/c1-14(2,3)15-11-13(16)10-9-12-7-5-4-6-8-12;/h4-8,13,15-16H,9-11H2,1-3H3;1H |
InChI Key |
FRCASEIEUBHNEW-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)[NH2+]CC(CCC1=CC=CC=C1)O.[Cl-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.